![molecular formula C10H11NO4 B3259695 2-[(苯氧羰基)氨基]丙酸 CAS No. 32225-35-7](/img/structure/B3259695.png)

2-[(苯氧羰基)氨基]丙酸

描述

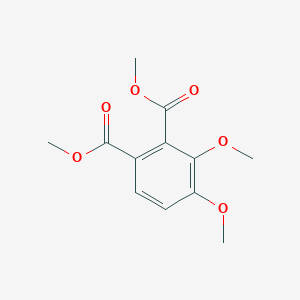

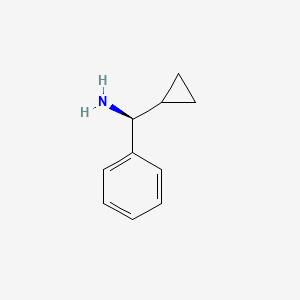

2-[(Phenoxycarbonyl)amino]propanoic acid, also known as N-(phenoxycarbonyl)alanine, is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 2-[(Phenoxycarbonyl)amino]propanoic acid is 1S/C10H11NO4/c1-7(9(12)13)11-10(14)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13) . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-[(Phenoxycarbonyl)amino]propanoic acid are not available, it’s worth noting that amino acids, in general, can undergo reactions typical of isolated carboxylic acid and amine functions . For instance, the carboxyl function can be esterified with an excess of an alcohol under acidic conditions, and the amine function can be acylated with acid chlorides or anhydrides under basic conditions .Physical And Chemical Properties Analysis

2-[(Phenoxycarbonyl)amino]propanoic acid has a melting point of 138-143°C . It is stored at room temperature . The compound is a powder in its physical form .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(Phenoxycarbonyl)amino]propanoic acid:

Polypeptide Synthesis

2-[(Phenoxycarbonyl)amino]propanoic acid is used as a monomer in the synthesis of polypeptides. This method offers excellent monomer stability, making it advantageous for creating polypeptides used in biomedicine and biomaterials . The stability of the N-phenoxycarbonyl group helps in the controlled polymerization process, leading to high-quality polypeptides.

Proteomics Research

In proteomics, 2-[(Phenoxycarbonyl)amino]propanoic acid is utilized for the synthesis of peptides and proteins. Its role in modifying amino acids helps in studying protein structures and functions . This compound aids in the creation of peptide libraries, which are essential for identifying protein interactions and functions.

Drug Development

This compound is significant in drug development, particularly in the design of peptide-based drugs. The phenoxycarbonyl group can protect amino acids during the synthesis of peptide drugs, ensuring the correct sequence and structure . This protection is crucial for developing effective and stable therapeutic peptides.

Bioconjugation

2-[(Phenoxycarbonyl)amino]propanoic acid is used in bioconjugation techniques, where it helps link biomolecules such as proteins, peptides, and nucleic acids. This application is vital in creating bioconjugates for targeted drug delivery and diagnostic tools . The phenoxycarbonyl group provides a stable linkage, enhancing the efficacy and stability of bioconjugates.

Material Science

In material science, this compound is used to create novel materials with specific properties. For instance, it can be incorporated into polymers to enhance their mechanical and thermal properties . These modified polymers have applications in various industries, including electronics, automotive, and aerospace.

Analytical Chemistry

2-[(Phenoxycarbonyl)amino]propanoic acid is employed in analytical chemistry for the derivatization of amino acids. This process improves the detection and quantification of amino acids in complex mixtures using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . Derivatization enhances the sensitivity and accuracy of these analytical methods.

Biomarker Discovery

In biomarker discovery, this compound aids in the identification and quantification of biomarkers in biological samples. Its use in peptide synthesis and modification helps in creating standards and controls necessary for biomarker analysis . This application is crucial for developing diagnostic tests and monitoring disease progression.

Synthetic Biology

2-[(Phenoxycarbonyl)amino]propanoic acid is also used in synthetic biology for the design and construction of synthetic peptides and proteins. These synthetic biomolecules can be used to study biological processes, create new biological functions, and develop novel therapeutic strategies . The stability and versatility of this compound make it a valuable tool in synthetic biology research.

安全和危害

作用机制

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.

Result of Action

As a compound used in proteomics research , it may influence protein structures or functions.

属性

IUPAC Name |

2-(phenoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(9(12)13)11-10(14)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHCMNPROHSIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Phenoxycarbonyl)amino]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL](/img/structure/B3259649.png)

![(1S,5R,6R,7R)-3-Oxo-7-(tetrahydro-2H-pyran-2-yloxy)-2-oxabicyclo[3.3.0]octane-6-carbaldehyde](/img/structure/B3259700.png)